2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
Overview
Description
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring with a mercapto group and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl and methylamine.
Condensation Reaction: : The starting materials undergo a condensation reaction, where the mercapto group reacts with the amine group to form the desired compound.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: : The compound can be reduced to form a thiol derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Thiol derivatives.
Substitution: : Various substituted acetamide derivatives.
Scientific Research Applications
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound can be utilized in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: : It can be used in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The mercapto group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is similar to other compounds with pyrimidinone and acetamide moieties. its unique combination of a mercapto group and an acetamide group sets it apart. Similar compounds include:
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
4-Aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids
Properties
IUPAC Name |
N-methyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXXZLURMQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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